C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide typically involves the acetylation of galactopyranose derivatives. One common method includes the reaction of pentaacetylglucose with hydrogen bromide to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, which then reacts with thiourea in acetone to yield the isothiuronium salt . This intermediate is further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound is often carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis, typically in cleanroom environments to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Often employed to reduce specific functional groups within the molecule.
Substitution: Commonly used to replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of cellular pathways and mechanisms.
Medicine: For developing potential therapeutic agents targeting specific diseases.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways within cells. It plays a crucial role in targeting cellular pathways associated with compound resistance and cancer progression. The exact mechanism involves binding to specific proteins or enzymes, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
α-D-Cellobiose octaacetate: Another acetylated carbohydrate derivative used in similar research applications.
β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl): A related compound with similar structural features and applications.
Uniqueness
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide is unique due to its specific acetylation pattern and the presence of a formamide group. This structural uniqueness allows it to interact with different molecular targets and pathways compared to other similar compounds.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCDSFPUJABSNF-NLRWUALESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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